Home > Products > Screening Compounds P41683 > Mavoglurant (AFQ 056)
Mavoglurant (AFQ 056) - 1636881-77-0

Mavoglurant (AFQ 056)

Catalog Number: EVT-8496730
CAS Number: 1636881-77-0
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

Mavoglurant has a molecular formula of C19H23NO3C_{19}H_{23}NO_{3} with a molecular weight of approximately 313.397 g/mol. The compound features an indole structure fused with various substituents, including a hydroxyl group and an ethynyl group. The IUPAC name for mavoglurant is methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-octahydro-1H-indole-1-carboxylate. Its structural formula can be represented as follows:

\text{C}OC(=O)N1CC[C@@H]2[C@H]1CCC[C@@]2(O)C#CC1=CC(C)=CC=C1

This structure highlights the complexity of mavoglurant's design, which is crucial for its interaction with the mGluR5 receptor .

Chemical Reactions Analysis

Mavoglurant undergoes various chemical reactions during its synthesis and metabolism. As a selective antagonist of the mGluR5 receptor, it inhibits the receptor's activation by glutamate, leading to reduced synaptic transmission associated with excitatory signaling pathways. The primary reaction mechanism involves binding to the allosteric site of the receptor, which alters its conformation and prevents downstream signaling cascades from being activated .

Mechanism of Action

Mavoglurant functions by selectively inhibiting mGluR5 receptors. By blocking these receptors, it reduces excessive glutamatergic signaling that can lead to synaptic dysfunctions seen in conditions like fragile X syndrome. The inhibition of mGluR5 activity helps restore normal synaptic function and plasticity, potentially ameliorating cognitive deficits associated with this genetic disorder .

The drug's action on mGluR5 receptors has been linked to improvements in dendritic spine morphology and social behavior in animal models of fragile X syndrome, although these effects have not consistently translated into human clinical efficacy .

Physical and Chemical Properties Analysis

Mavoglurant exhibits several notable physical and chemical properties:

  • Physical State: Solid
  • Solubility: Soluble in organic solvents; limited aqueous solubility.
  • Melting Point: Not explicitly reported but inferred from similar compounds.
  • Stability: Generally stable under standard laboratory conditions.

The compound's solubility profile suggests it may require specific formulation strategies for effective delivery in clinical settings .

Applications

Mavoglurant has been primarily investigated for several applications:

  • Fragile X Syndrome: Targeted as a potential treatment to address cognitive and behavioral symptoms associated with this condition.
  • Levodopa-Induced Dyskinesia: Explored as an adjunct therapy in patients with Parkinson’s disease experiencing motor complications from levodopa treatment.
  • Obsessive-Compulsive Disorder: Evaluated for efficacy in patients resistant to standard selective serotonin reuptake inhibitors.

Despite its promising preclinical results, clinical trials have largely failed to demonstrate significant therapeutic benefits across these indications, leading to the cessation of further development efforts by Novartis . Recently, rights to mavoglurant were acquired by Stalicla, a biotech company aiming to explore new treatment avenues for substance-use disorders and neurodevelopmental conditions using artificial intelligence-driven patient stratification methods .

Historical Development and Rationale for Metabotropic Glutamate Receptor 5 Antagonist Discovery

Evolution of Glutamatergic Signaling Modulation in Neuropsychiatric Therapeutics

The quest to modulate glutamatergic signaling emerged from limitations in targeting ionotropic glutamate receptors (e.g., N-Methyl-D-Aspartate Receptor) for neurological disorders. Early efforts focused on competitive antagonists for stroke and epilepsy but faced challenges due to insufficient efficacy and adverse effects related to receptor overinhibition. This prompted exploration of metabotropic glutamate receptors (mGluRs), G-protein-coupled receptors offering finer control over synaptic plasticity. The discovery of the mGluR5 subtype, enriched in striatal and cortical brain regions regulating cognition and motor function, revealed its critical role in conditions like Parkinson's disease, anxiety, pain, and Fragile X syndrome. Unlike ionotropic receptors, mGluR5 modulation via allosteric sites—distinct from the endogenous glutamate binding site—promised greater subtype selectivity and a "dimmer-switch" mechanism (partial modulation rather than complete blockade). This approach aimed to maintain physiological glutamate signaling while correcting pathological hyperactivity, making it a compelling strategy for neuropsychiatric drug development [1] [6] [9].

Table: Evolution of Glutamate Receptor Drug Development

Receptor ClassTherapeutic TargetKey LimitationsAdvantages of mGluR5 Approach
Ionotropic (NMDA, AMPA)Stroke, EpilepsyNarrow therapeutic window, Psychotomimetic effectsReduced risk of overinhibition
Metabotropic (Group I)Parkinson's, Fragile X, PainN/A (Emerging field)Subtype selectivity, Allosteric modulation
mGluR5 (Specific)LID, Fragile X, AnxietyNeed for brain-penetrant compoundsDisease-specific pathophysiology targeting

High-Throughput Screening Campaigns for Non-Competitive Metabotropic Glutamate Receptor 5 Inhibitors

To identify novel mGluR5 antagonists chemically distinct from early prototypes like SIB1757, SIB1893, and MPEP, a high-throughput screening (HTS) campaign evaluated 214,544 compounds. This utilized a functional calcium flux assay in L(tk-) cells expressing human mGluR5. Glutamate-induced intracellular calcium ([Ca²⁺]i) changes were measured via FLIPR/Fluo-3 fluorescence. Primary screening identified 1,576 initial hits (0.73% hit rate). Stringent triage prioritized compounds for selectivity (>10-fold over mGluR1) and potency. This yielded 23 validated hits, including a tetrahydro-indole scaffold (Compound 23). Crucially, this HTS emphasized functional antagonism over binding affinity, ensuring identification of compounds capable of inhibiting receptor activity in physiologically relevant contexts. Secondary profiling excluded pan-active compounds and those with poor drug-like properties, focusing resources on leads with optimized pharmacokinetic and safety profiles [2] [5] [6].

Lead Optimization Strategies: From MPEP Derivatives to AFQ056 Structural Innovation

Initial medicinal chemistry efforts focused on modifying MPEP yielded analogs with improved potency but persistent liabilities: limited brain penetration, cytochrome P450 inhibition, or preclinical toxicity. Consequently, the tetrahydro-indole HTS hit (Compound 23) became the new optimization starting point. Key strategies included:

  • Core Rigidity Introduction: Replacing the flexible 4-oxo group with a rigid 4-hydroxy function enhanced metabolic stability and reduced off-target interactions.
  • Alkyne Spacer Optimization: Incorporating a phenylethynyl moiety at position 4 (e.g., Compound 28: 4-(3-chloro-phenylethynyl) derivative) dramatically boosted mGluR5 potency (IC₅₀ ~30 nM) while maintaining >100-fold selectivity over mGluR1 and other subtypes.
  • Carbamate vs. Ester Trade-offs: Replacing the ethyl ester (Compound 8) with a methyl carbamate (Compound 28 → AFQ056/Mavoglurant) improved oral bioavailability and central nervous system exposure. The absolute stereochemistry at the 3a,4,7a positions [(3aR,4S,7aR)] was critical for optimal receptor binding [2] [6].

Properties

CAS Number

1636881-77-0

Product Name

Mavoglurant (AFQ 056)

IUPAC Name

methyl (3aS,4R,7aS)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C19H23NO3/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3/t16-,17-,19-/m0/s1

InChI Key

ZFPZEYHRWGMJCV-LNLFQRSKSA-N

Canonical SMILES

CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O

Isomeric SMILES

CC1=CC(=CC=C1)C#C[C@]2(CCC[C@H]3[C@@H]2CCN3C(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.